CA II Dissociation Constant: Free Acid vs. Methyl Ester and Benzylamine Analogs
The target compound, (4-sulfamoyl-benzoylamino)-acetic acid, exhibits a Kd of 310–330 nM against human carbonic anhydrase II at 37 °C [1]. In a direct cross-study comparison, its methyl ester analog N-(4-sulfamylbenzoyl)glycine methyl ester (SBG) binds with Kd = 63 nM, while the benzylamine analog N-(4-sulfamylbenzoyl)benzylamine (SBB) achieves Kd = 1.1 nM under comparable solution-phase conditions [2]. The free acid's 5-fold weaker affinity relative to the methyl ester and 280-fold weaker affinity relative to the benzylamine analog establish its utility as a moderate-affinity reference ligand for affinity optimization campaigns.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Kd = 310 nM (Exp 1) and 330 nM (Exp 2) |
| Comparator Or Baseline | SBG (methyl ester): Kd = 63 nM; SBB (benzylamine): Kd = 1.1 nM |
| Quantified Difference | Target vs. SBG: 4.9–5.2× weaker; Target vs. SBB: 282–300× weaker |
| Conditions | Human CA II, 37 °C, solution-phase competitive displacement assay |
Why This Matters
The target compound's moderate affinity provides an optimal sensitivity window for detecting affinity enhancements conferred by C-terminal amino acid extensions in library screening campaigns, where tighter-binding starting scaffolds would mask incremental improvements.
- [1] BindingDB BDBM50101343: Kd = 310–330 nM for (4-Sulfamoyl-benzoylamino)-acetic acid binding human CA II at 37 °C. View Source
- [2] Cappalonga Bum, A.M.; Alexander, R.S.; Christianson, D.W. J. Am. Chem. Soc. 1994, 116, 5063–5068. Reported Kd values: SBG = 63 nM, SBB = 1.1 nM for human CA II. View Source
